molecular formula C16H18N4O3 B11197302 3-Tert-butyl-5-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

3-Tert-butyl-5-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

Cat. No.: B11197302
M. Wt: 314.34 g/mol
InChI Key: JDXVHLKRQKRVBZ-UHFFFAOYSA-N
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Description

2-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound featuring two oxadiazole rings. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole typically involves the formation of the oxadiazole rings through cyclization reactions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of tert-butylamidoxime with 4-methoxybenzoic acid in the presence of a dehydrating agent like phosphorus oxychloride can yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole is unique due to the presence of both 1,2,4-oxadiazole and 1,3,4-oxadiazole rings in its structure. This dual-ring system enhances its potential for diverse biological activities and applications in various scientific fields .

Properties

Molecular Formula

C16H18N4O3

Molecular Weight

314.34 g/mol

IUPAC Name

2-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C16H18N4O3/c1-16(2,3)15-17-12(23-20-15)9-13-18-19-14(22-13)10-5-7-11(21-4)8-6-10/h5-8H,9H2,1-4H3

InChI Key

JDXVHLKRQKRVBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NOC(=N1)CC2=NN=C(O2)C3=CC=C(C=C3)OC

Origin of Product

United States

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